N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSGYHRIUFVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the yield and purity of the compound .
Chemical Reactions Analysis
Reactivity with Group IV Metals
Mes-Ad-CO-NH2 reacts with Group IV metal amides (e.g., Ti(NMe₂)₄) to form amidate complexes. Comparative data for analogous systems :
| Complex Type | Coordination Mode | Metal Environment | Key Bond Lengths (pm) |
|---|---|---|---|
| Ti Amidate (monodentate) | κ¹-O | Tetrahedral | Ti–O: 187.3 , C–O: 133.0 |
| Zr/Hf Bis(amidate) | κ²-O,N | Distorted Octahedral | Zr–O: 214.0, Hf–O: 219.9 |
For Mes-Ad-CO-NH2 , steric bulk likely enforces monodentate κ¹-O coordination in Ti complexes, while Zr/Hf analogs may adopt bidentate modes due to larger ionic radii .
Hydrofunctionalization Reactions
-
Hydroamination: Titanium amidates catalyze alkyne hydroamination, but steric strain in Mes-Ad-CO-NH2 derivatives promotes ligand decomposition (releasing the parent carboxamide) .
-
Hydrophosphorylation: Competing ligand substitution occurs with phosphane oxides, forming Ti–O–PAr₂ intermediates .
Reaction outcomes are dominated by steric release rather than catalytic turnover, as seen in related systems .
Stability Under Reaction Conditions
Mes-Ad-CO-NH2 derivatives show limited thermal stability in catalytic cycles:
-
Amine Addition: Primary amines induce ligand displacement, regenerating Mes-Ad-CO-NH2 (confirmed via ¹H NMR) .
-
Phosphane Oxide Reactivity: Forms phosphinite byproducts (Ti–O–PAr₂) while releasing the carboxamide ligand .
Comparative Reactivity Table
Data extrapolated from sterically similar complexes :
| Reaction | Observation | Driving Force |
|---|---|---|
| Hydroamination | Ligand decomposition dominates | Steric strain release |
| Hydrophosphorylation | Phosphinite formation | Ligand substitution |
| Metalation (Ti vs. Zr/Hf) | Ti: κ¹-O; Zr/Hf: κ²-O,N | Ionic radius and sterics |
Key Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that adamantane derivatives, including N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide, exhibit antiviral properties. These compounds have been studied for their efficacy against viruses such as the influenza virus and orthopoxviruses (including vaccinia virus) . In particular, certain adamantane-based amides have shown high activity against the vaccinia virus with low cytotoxicity, making them promising candidates for further development as antiviral agents.
Selectivity Index
The selectivity index (SI) is a crucial metric in evaluating the therapeutic potential of antiviral agents. Compounds derived from adamantane carboxylic acids have demonstrated SIs significantly higher than established antiviral drugs like cidofovir. For example, one study reported an SI of 1123 for a specific adamantane derivative . This indicates not only efficacy but also a favorable safety profile.
Chemical Biology
Enzyme Inhibition
this compound may also play a role in enzyme inhibition. The structural characteristics of adamantane derivatives allow them to interact with various biological targets, potentially leading to the development of new inhibitors for enzymes involved in disease pathways. The ability of these compounds to form non-covalent interactions is particularly valuable in drug design and discovery .
Broad-Spectrum Antibacterial Activity
Recent studies have highlighted the antibacterial properties of adamantane derivatives. For instance, compounds similar to this compound have shown broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) as low as 0.5-2.0 μg/mL against various bacterial strains . This suggests potential applications in developing new antibiotics.
Materials Science
Crystal Engineering and Supramolecular Chemistry
The unique structure of this compound makes it an interesting candidate for studies in crystal engineering. The conformational flexibility and steric effects induced by the trimethylphenyl group can influence the packing and stability of crystalline forms . Understanding these properties can lead to advancements in materials science applications such as drug formulation and delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the 2,4,6-trimethylphenyl group can enhance binding affinity and specificity. The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared to two adamantane carboxamide derivatives and acetamide analogs (Table 1):
Table 1: Molecular Properties of Adamantane Carboxamides and Acetamide Analogs
Key Observations :
- Molecular Weight : The target compound (297.43 g/mol) is heavier than chlorophenyl (289.80 g/mol) and trifluoromethylphenyl (323.35 g/mol) analogs due to the adamantane core and three methyl groups.
- Trifluoromethylphenyl analogs exhibit higher hydrophobicity and metabolic resistance due to the CF₃ group .
Crystallographic and Bond Parameter Analysis
Evidence from acetamide analogs (e.g., TMPA, TMPDCA) highlights substituent-induced structural changes :
- Crystal Packing : Adamantane derivatives likely exhibit tighter packing than acetamides due to the rigid adamantane core, reducing conformational flexibility.
- Bond Parameters: In acetamide analogs, methyl or chloro substituents on the phenyl ring minimally affect mean ring distances but significantly alter amide bond angles and torsional parameters.
Electronic and Reactivity Profiles
- Electron-Donating vs. Electron-Withdrawing Groups: Trimethylphenyl: Electron-donating methyl groups may increase electron density at the amide nitrogen, reducing susceptibility to electrophilic attack but enhancing resonance stabilization .
- Solubility : The adamantane core reduces aqueous solubility across all analogs, but trifluoromethylphenyl derivatives may exhibit marginally better solubility in polar aprotic solvents due to dipole interactions .
Research Implications and Limitations
- Medicinal Chemistry : The trimethylphenyl-adamantane combination offers a balance of stability and lipophilicity, making it suitable for central nervous system-targeting drug candidates.
- Materials Science : The rigid structure could enhance thermal stability in polymer composites.
- Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogs .
Biological Activity
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide is a compound that has gained attention in scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound contains an adamantane core, known for its stability and rigidity, combined with a 2,4,6-trimethylphenyl group. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at room temperature. Purification is achieved through recrystallization or column chromatography.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The adamantane structure serves as a rigid scaffold that enhances binding affinity to various targets, including enzymes and receptors. It may modulate enzyme activity and influence protein-protein interactions.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship suggests that the presence of the bulky 2,4,6-trimethylphenyl group enhances its efficacy against tumor cells compared to simpler analogs .
Antioxidant Activity
This compound has demonstrated antioxidant properties in several assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging .
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide with high purity?
Methodological Answer:
- Step 1: Start with adamantane-1-carboxylic acid (CAS 828-51-3), a precursor with well-documented synthesis protocols .
- Step 2: Activate the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is critical for amide bond formation .
- Step 3: React the acyl chloride with 2,4,6-trimethylaniline under Schotten-Baumann conditions (aqueous base, inert solvent) to form the target amide .
- Step 4: Purify via recrystallization (e.g., using ethanol/water) or silica gel chromatography. Validate purity via HPLC (>95% GC) and melting point analysis (mp 172–176°C for intermediates) .
Q. How to characterize structural integrity using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR: Confirm adamantane cage protons (δ 1.5–2.2 ppm) and aromatic protons of the trimethylphenyl group (δ 2.3–2.5 ppm for methyl; δ 6.8–7.1 ppm for aryl) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···Cl interactions in analogous compounds) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
Advanced Research Questions
Q. How to address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Variable Source: Differences in impurity profiles (e.g., residual solvents or unreacted starting materials) can alter bioactivity. Use HPLC to quantify impurities (<1% threshold) .
- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .
- Data Normalization: Include internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals.
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
Q. What computational strategies predict interaction mechanisms with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Model adamantane’s hydrophobic interactions and trimethylphenyl’s steric effects. Use B3LYP/6-31G(d) basis sets for energy minimization .
- Molecular Dynamics (MD): Simulate binding to membrane proteins (e.g., ion channels) over 100-ns trajectories. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
- Docking Studies: Screen against target receptors (e.g., NMDA or σ₁) using AutoDock Vina. Validate with experimental IC₅₀ correlations .
Data Contradiction Analysis
Q. How to resolve conflicting reports on solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Testing: Conduct systematic titrations in solvents (e.g., DMSO, ethanol, hexane) at 25°C. Use UV-Vis or gravimetric analysis for quantification .
- Structural Insights: The adamantane moiety enhances lipid solubility, while the polar amide group increases solubility in DMSO. Conflicting data may arise from polymorphic forms (e.g., crystalline vs. amorphous) .
- Documentation: Report solvent grade, temperature, and agitation method (e.g., sonication time).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
